Methyl 5,5-dichloro-3-oxo-4-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5-dichloro-3-oxo-4-pentenoate is an organic compound with the molecular formula C6H6Cl2O3 and a molecular weight of 197.019 g/mol . This compound is characterized by the presence of two chlorine atoms, a ketone group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dichloro-3-oxo-4-pentenoate typically involves the chlorination of methyl 3-oxo-4-pentenoate. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dichloro-3-oxo-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 5,5-dichloro-3-oxo-4-pentenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dichloro-3-oxo-4-pentenoate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in various chemical reactions. The chlorine atoms also contribute to its reactivity by facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-4-pentenoate: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Methyl 5-chloro-3-oxo-4-pentenoate: Contains only one chlorine atom, resulting in different reactivity and properties.
Methyl 5,5-dibromo-3-oxo-4-pentenoate: Similar structure but with bromine atoms instead of chlorine, leading to different chemical behavior.
Uniqueness
Methyl 5,5-dichloro-3-oxo-4-pentenoate is unique due to the presence of two chlorine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
85839-23-2 |
---|---|
Molecular Formula |
C6H6Cl2O3 |
Molecular Weight |
197.01 g/mol |
IUPAC Name |
methyl 5,5-dichloro-3-oxopent-4-enoate |
InChI |
InChI=1S/C6H6Cl2O3/c1-11-6(10)3-4(9)2-5(7)8/h2H,3H2,1H3 |
InChI Key |
GPCRARQCGUBRIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.